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Compound of Interest

Compound Name:
2-Bromo-4-iodo-1-

(trifluoromethoxy)benzene

Cat. No.: B1374119 Get Quote

An In-Depth Technical Guide to 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene: Synthesis,

Properties, and Applications

Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and

agrochemical research, the demand for highly functionalized aromatic building blocks is

incessant. These scaffolds enable the precise construction of complex molecular architectures

with tailored physicochemical and biological properties. Among these, 2-Bromo-4-iodo-1-
(trifluoromethoxy)benzene, identified by its CAS number 1049731-04-5, has emerged as a

particularly valuable intermediate. This guide, intended for researchers, scientists, and

professionals in drug development, provides a comprehensive overview of this compound's

properties, synthetic utility, and applications, grounded in established chemical principles.

The strategic placement of three distinct functional groups—a bromine atom, an iodine atom,

and a trifluoromethoxy group—on the benzene ring imparts a unique and powerful reactivity

profile to this molecule. The trifluoromethoxy (-OCF₃) group, a bioisostere for other

functionalities, significantly influences the electronic properties of the aromatic system and can

enhance the metabolic stability and lipophilicity of target molecules.[1] The differential reactivity

of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, stepwise

functionalization through a variety of cross-coupling reactions, offering a controlled approach to

building molecular complexity.
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Physicochemical Properties and Data
A thorough understanding of a compound's fundamental properties is critical for its effective

application in synthesis. The key physicochemical data for 2-Bromo-4-iodo-1-
(trifluoromethoxy)benzene are summarized in the table below.

Property Value Source

CAS Number 1049731-04-5 [2]

Molecular Formula C₇H₃BrF₃IO

Molecular Weight 366.9 g/mol [2]

IUPAC Name
2-Bromo-4-iodo-1-

(trifluoromethoxy)benzene
N/A

Physical Form Solid, semi-solid, or liquid

Storage Conditions
Keep in a dark place, sealed in

dry, 2-8°C
[3]

The Trifluoromethoxy Group: A Key Modulator of
Aromatic Reactivity
The trifluoromethoxy (-OCF₃) group is a powerful modulator of a molecule's properties. The

high electronegativity of the fluorine atoms results in a strong electron-withdrawing inductive

effect. However, the oxygen atom's lone pairs can participate in resonance, donating electron

density to the aromatic ring. This dual nature makes the -OCF₃ group an ortho-, para-directing,

yet deactivating, substituent in electrophilic aromatic substitution reactions.[4] This means it

directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself, but

the overall reaction rate is slower compared to unsubstituted benzene. This deactivating effect

contributes to the stability of the molecule while the directing effect is crucial for predictable

synthetic outcomes.

Synthetic Utility and Key Reactions: Regioselective
Cross-Coupling
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The primary synthetic value of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene lies in the

differential reactivity of its two carbon-halogen bonds. The C-I bond is longer and weaker than

the C-Br bond, making it more susceptible to oxidative addition to a transition metal catalyst,

such as palladium(0). This reactivity difference allows for highly regioselective cross-coupling

reactions, where the iodine atom can be selectively replaced while the bromine atom remains

intact for a subsequent transformation. This stepwise functionalization is a cornerstone of

modern synthetic strategy, enabling the efficient construction of complex molecules.

Experimental Protocol: Regioselective Suzuki-Miyaura
Cross-Coupling
This protocol describes a typical regioselective Suzuki-Miyaura coupling reaction to

functionalize the 4-position (originally bearing the iodine) of 2-Bromo-4-iodo-1-
(trifluoromethoxy)benzene.

Objective: To selectively couple an arylboronic acid at the C-I bond position.

Materials:

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

Potassium carbonate (K₂CO₃) or another suitable base

Toluene and water (solvent system)

Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or

nitrogen), combine 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene (1.0 eq), the arylboronic

acid (1.1 eq), and potassium carbonate (2.0 eq).

Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the

palladium catalyst. A slight excess of the boronic acid ensures complete consumption of

the starting material. The base is required for the transmetalation step of the catalytic

cycle.

Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and

triphenylphosphine (0.04 eq) in a small amount of toluene.

Rationale: Palladium(II) acetate is a common precatalyst that is reduced in situ to the

active Pd(0) species. The phosphine ligand stabilizes the palladium catalyst and facilitates

the catalytic cycle.

Reaction Execution: Add the catalyst mixture to the Schlenk flask, followed by the toluene

and water solvent system (typically a 4:1 to 10:1 ratio).

Rationale: The biphasic solvent system is common for Suzuki couplings, with the organic

phase dissolving the reactants and catalyst, and the aqueous phase dissolving the

inorganic base.

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction

progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry

(GC-MS).

Rationale: Heating increases the reaction rate. Monitoring ensures the reaction is stopped

once the starting material is consumed, preventing the formation of byproducts.

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and

extract the product with an organic solvent such as ethyl acetate. Wash the combined

organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

Rationale: This standard aqueous workup removes the inorganic salts and other water-

soluble impurities.
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Purification: Purify the crude product by column chromatography on silica gel.

Rationale: Chromatography separates the desired product from unreacted starting

materials, catalyst residues, and any byproducts.

Workflow Diagram: Regioselective Suzuki Coupling
Caption: Workflow for a regioselective Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development
Halogenated aromatic compounds are of significant interest in medicinal chemistry. The

introduction of bromine and iodine can lead to beneficial interactions with biological targets,

such as halogen bonding, which can enhance binding affinity and selectivity.[5] Furthermore,

the trifluoromethoxy group is often incorporated into drug candidates to improve their metabolic

stability, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic

cleavage.[4]

This building block serves as a precursor for a wide range of biologically active molecules,

including kinase inhibitors, enzyme regulators, and therapeutic agents for various diseases.[6]

Its ability to undergo selective cross-coupling reactions makes it an invaluable tool for

generating libraries of compounds for high-throughput screening in the drug discovery process.

Supplier Information
2-Bromo-4-iodo-1-(trifluoromethoxy)benzene is commercially available from several

chemical suppliers. Researchers should always consult the supplier's specific documentation

for purity and safety information.

Supplier Product Link

Sigma-Aldrich (Merck) --INVALID-LINK--

Benchchem --INVALID-LINK--[4]

BLDpharm --INVALID-LINK--[7]
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2-Bromo-4-iodo-1-(trifluoromethoxy)benzene is a highly versatile and valuable building

block for organic synthesis. Its unique substitution pattern, featuring a trifluoromethoxy group

and two different halogens, allows for controlled, regioselective functionalization. This

capability, combined with the beneficial effects of the -OCF₃ group on molecular properties,

makes it a powerful tool for the synthesis of novel compounds in the pharmaceutical,

agrochemical, and materials science fields. A thorough understanding of its reactivity and

careful execution of synthetic protocols are key to leveraging the full potential of this important

chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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